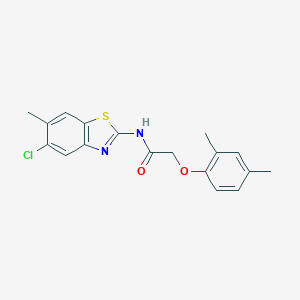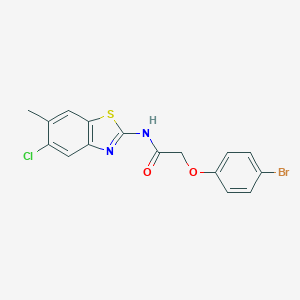![molecular formula C21H22F3N3O3S B283718 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several biochemical and physiological effects. These effects include the induction of apoptosis, inhibition of cell proliferation, and disruption of the microtubule network. These effects make this compound a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity to normal cells.
Zukünftige Richtungen
There are several potential future directions for the study of 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide. One potential direction is the development of new cancer treatments using this compound. Another potential direction is the study of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the full potential of this compound in scientific research.
Conclusion
In conclusion, 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to determine the full potential of this compound in scientific research.
Synthesemethoden
The synthesis of 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves several steps. The first step involves the reaction between 2-amino-5-trifluoromethylbenzoic acid and thionyl chloride to produce 2-chloro-5-trifluoromethylbenzamide. The second step involves the reaction between 2-chloro-5-trifluoromethylbenzamide and morpholine to produce 2-(morpholin-4-yl)-5-(trifluoromethyl)benzamide. The final step involves the reaction between 2-(morpholin-4-yl)-5-(trifluoromethyl)benzamide and ethyl isothiocyanate to produce 3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has been studied for its potential applications in scientific research. One of the most notable applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
Molekularformel |
C21H22F3N3O3S |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
3-ethoxy-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H22F3N3O3S/c1-2-30-16-5-3-4-14(12-16)19(28)26-20(31)25-17-13-15(21(22,23)24)6-7-18(17)27-8-10-29-11-9-27/h3-7,12-13H,2,8-11H2,1H3,(H2,25,26,28,31) |
InChI-Schlüssel |
SSICVDTXMRDZLB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B283635.png)
![(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283641.png)
![4-[[(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N,N-diethylbenzenesulfonamide](/img/structure/B283642.png)
![methyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-2-chlorobenzoate](/img/structure/B283643.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283644.png)
![propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283645.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283646.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)



![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)